molecular formula C10H12N2S B2936275 5-methyl-2,3-dihydro-1H-indole-1-carbothioamide CAS No. 1797229-10-7

5-methyl-2,3-dihydro-1H-indole-1-carbothioamide

Cat. No. B2936275
CAS RN: 1797229-10-7
M. Wt: 192.28
InChI Key: VDKPYUYJBKFQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

Indole derivatives are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . Multicomponent reactions (MCRs) offer access to complex molecules .


Molecular Structure Analysis

The molecular structure of indole derivatives can be viewed using Java or Javascript .


Chemical Reactions Analysis

Indole derivatives are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures .


Physical And Chemical Properties Analysis

5-Methylindole is an irritating organic compound with chemical formula C9H9N . It is used as an intermediate in the synthesis of compounds with a variety of pharmacological properties .

Scientific Research Applications

Agricultural Chemical Research

Indole derivatives have been studied for their potential use in agriculture, particularly as growth inhibitors for pests. For example, certain indole compounds have shown activity in reducing body weight gain in corn worms when added to their diet . This suggests that “5-methyl-2,3-dihydro-1H-indole-1-carbothioamide” could be researched for similar agricultural applications.

Anticancer Research

Indoles are known to possess various biologically vital properties, including anticancer activities . The specific structure of “5-methyl-2,3-dihydro-1H-indole-1-carbothioamide” could be explored for its potential efficacy against cancer cells, considering the general trend of indole derivatives in cancer treatment research.

Antimicrobial Research

The antimicrobial properties of indole derivatives make them candidates for treating various disorders and infections in the human body . “5-methyl-2,3-dihydro-1H-indole-1-carbothioamide” may hold promise as a novel antimicrobial agent upon further investigation.

Computational Drug Design

Indole derivatives have been utilized in computational models to optimize drug design for biological activity . The compound could be used in molecular docking studies to predict its interaction with biological targets.

Antiviral Research

Some indole derivatives have been investigated for their antiviral activity against a range of RNA and DNA viruses . Research into “5-methyl-2,3-dihydro-1H-indole-1-carbothioamide” could expand on these findings to discover new antiviral agents.

Medicinal Chemistry

The structural versatility of indoles allows for the synthesis of various medicinal compounds. The unique structure of “5-methyl-2,3-dihydro-1H-indole-1-carbothioamide” could be leveraged to create novel medicinal agents with potential therapeutic applications .

Metal Complexes and Coordination Chemistry

Indoles can form complexes with metals, which have medicinal applications . The potential of “5-methyl-2,3-dihydro-1H-indole-1-carbothioamide” to form metal complexes could be explored for medicinal or catalytic purposes.

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They have attracted increasing attention in recent years .

properties

IUPAC Name

5-methyl-2,3-dihydroindole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-7-2-3-9-8(6-7)4-5-12(9)10(11)13/h2-3,6H,4-5H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKPYUYJBKFQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CC2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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